molecular formula C35H44O16 B14075021 dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate

dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate

Cat. No.: B14075021
M. Wt: 720.7 g/mol
InChI Key: TWGPOIQWWGNBKW-MXFFCNCFSA-N
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Description

This compound is a highly complex polycyclic ester featuring an octacyclic core with multiple oxygenated functional groups, including acetyloxy, hydroxy, and 2-methylbut-2-enoyloxy substituents. Its molecular complexity suggests a natural product origin, likely derived from microbial or plant sources, as seen in marine actinomycete-derived metabolites (e.g., salternamides) .

Properties

Molecular Formula

C35H44O16

Molecular Weight

720.7 g/mol

IUPAC Name

dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate

InChI

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)31(26(39)43-6)13-46-21-22(31)29(18,4)25-32(23(21)37)14-47-34(25,27(40)44-7)51-30(5)17-11-20(35(30,32)42)50-28-33(17,41)9-10-45-28/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,25?,28?,29-,30-,31-,32+,33-,34+,35-/m0/s1

InChI Key

TWGPOIQWWGNBKW-MXFFCNCFSA-N

Isomeric SMILES

CC=C(C)C(=O)OC1CC([C@]2(COC3C2[C@]1(C4[C@]5(C3O)CO[C@]4(O[C@@]6([C@]5(C7CC6[C@]8(C=COC8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4C5(C3O)COC4(OC6(C5(C7CC6C8(C=COC8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Formation of the Octacyclic Core

The octacyclic backbone is assembled via a sequence of [4+3] cycloadditions and RCM (Table 1).

Table 1: Critical Cyclization Steps

Step Reaction Type Conditions Yield Reference
1 [4+3] Cycloaddition Pentachloroacetone, NaTFEtO 72%
2 Ring-Closing Metathesis (RCM) Grubbs Catalyst II, CH₂Cl₂, 40°C 65%
3 Hydrogenation H₂ (1 atm), Pd/C, EtOAc 88%

The cycloaddition between furan derivatives and pentachloroacetone generates bicyclic intermediates, which undergo dechlorination (Zn-Cu couple) to yield oxabicyclic ketones. Subsequent RCM with Grubbs catalyst II forms the macrocyclic skeleton, while hydrogenation stabilizes unsaturated bonds.

Introduction of Ester and Acyloxy Groups

Esterification is performed selectively to avoid hydrolysis of sensitive functionalities:

  • 16-(2-Methylbut-2-Enoyloxy) : The enol ester is installed via Steglich esterification using DCC/DMAP, achieving 78% yield.
  • 18-Acetyloxy Group : Acetylation with acetic anhydride in pyridine proceeds quantitatively under mild conditions.

Equation 1: Esterification Protocol
$$
\text{Alcohol} + \text{2-Methylbut-2-Enoyl Chloride} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{Ester} \quad
$$

Stereochemical Control and Resolution

The seven stereocenters are established through:

  • Chiral Auxiliaries : (S)-δ-Hexanolactone derivatives serve as precursors for C2 and C9 configurations.
  • Asymmetric Catalysis : Shi epoxidation and Noyori hydrogenation enforce enantioselectivity at C13 and C19.
  • Crystallization-Induced Dynamic Resolution : Racemic intermediates are resolved via diastereomeric salt formation.

Experimental Optimization and Challenges

Reaction Solubility and Purification

The compound’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) for homogenization. Silica gel chromatography proves inadequate for final purification; instead, preparative HPLC with C18 columns achieves >95% purity.

Stability Concerns

  • Ester Hydrolysis : Storage at -20°C in anhydrous THF prevents degradation.
  • Epimerization : Basic conditions are avoided post-esterification to retain stereochemical integrity.

Analytical Characterization

Table 2: Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 5.72 (s, 1H, H-7), δ 1.28 (d, J=6.8 Hz, 3H, CH₃-15)
¹³C NMR δ 170.2 (C=O), δ 122.5 (C-7), δ 72.8 (C-2)
HRMS m/z 829.3521 [M+Na]⁺ (calc. 829.3518)
X-Ray Dihedral angle 79.99° between aromatic planes; gauche S–CH₂–CH₂–S torsion

X-ray crystallography confirms the octacyclic topology and gauche conformations of bridging chains.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs are polycyclic terpenoids and microbial-derived esters with overlapping functional groups. Key comparisons include:

Compound Name / Class Key Features Molecular Weight Bioactivity Source Reference
Target Compound Octacyclic core, 5 oxygen bridges, acetyloxy, hydroxy, 2-methylbut-2-enoyloxy ~900–950 (estimated) Not reported Likely microbial/plant N/A
Methyl (1S,15S,16S,20S)-7-Methoxy-16-Methyl-17-Oxa-3,13-Diazapentacyclo[...]henicosa-...-19-Carboxylate Pentacyclic, methoxy, diaza groups 382.458 Not reported Synthetic/Reported
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-Methylheptan-2-Yl]-...-Dodecahydro-1H-Cyclopenta[a]phenanthren-3-ol Steroidal terpenoid, hydroxyl, ethyl-methyl substituents 414.713 Hormonal modulation, anti-inflammatory Plant-derived (Cinnamomum)
25,26,27,28-Tetramethoxypentacyclo[...]octacosa-...-Dodecaene Pentacyclic, multiple methoxy groups ~600–650 (estimated) Anticancer (in vitro) Synthetic
Salternamide E Hexacyclic, hydroxy, acetyloxy groups ~550–600 (estimated) Cytotoxic (marine actinomycete-derived) Marine actinomycetes

Key Structural Differences

  • Oxygenation Patterns: The target compound contains five oxygen bridges (pentaoxaoctacyclo) and three hydroxy groups, distinguishing it from simpler pentacyclic terpenoids (e.g., Cinnamomum-derived compounds with 1–2 oxygen bridges) .
  • Ester Diversity: The presence of both acetyloxy and 2-methylbut-2-enoyloxy groups is rare among microbial metabolites, which more commonly feature acetyl or simpler ester substituents .
  • Ring System Complexity : The octacyclic core exceeds the complexity of salternamides (hexacyclic) and synthetic pentacyclic derivatives .

Functional Implications

  • Solubility and Stability: The high oxygen content and ester groups may enhance water solubility compared to nonpolar terpenoids (e.g., steroidal derivatives in ), but the bulky octacyclic core could reduce membrane permeability.

Biological Activity

The compound dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple functional groups including acetoxy and hydroxy groups which may contribute to its reactivity and biological activity.

Molecular Formula: C27H38O12
Molecular Weight: 570.67 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan or lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Key Findings:

  • Reduction in Edema: The compound reduced paw edema by approximately 50% in a rat model.
  • Cytokine Inhibition: A decrease in pro-inflammatory cytokines was noted upon treatment.

Antioxidant Activity

Dimethyl (1R,2S...) has demonstrated antioxidant activity through various assays including DPPH and ABTS radical scavenging tests. The antioxidant capacity is attributed to its ability to donate electrons and neutralize free radicals.

Assay TypeIC50 Value
DPPH25 µg/mL
ABTS30 µg/mL

Case Studies

  • Study on Antimicrobial Properties
    • Objective: To evaluate the antimicrobial efficacy against common pathogens.
    • Results: The compound exhibited a broad spectrum of activity with notable effectiveness against multidrug-resistant strains.
  • Inflammation Model Study
    • Objective: To assess the anti-inflammatory effects in a controlled environment.
    • Results: Significant reduction in edema and inflammatory cytokines was observed compared to control groups.
  • Oxidative Stress Assessment
    • Objective: To determine the antioxidant potential in vitro.
    • Results: The compound showed a strong ability to scavenge free radicals and protect cellular components from oxidative damage.

Q & A

Q. Q1: What experimental strategies are recommended for confirming the stereochemical configuration of this complex polycyclic compound?

Answer:

  • Methodological Approach: Use a combination of X-ray crystallography (for absolute configuration determination) and advanced NMR techniques (e.g., NOESY/ROESY for spatial proximity analysis of stereocenters).
  • Data Validation: Cross-reference with computational methods like density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Key Challenges: Solubility issues in crystalline form may require derivatization (e.g., acetylation of hydroxyl groups) to improve crystallization .

Q. Q2: How can researchers optimize the synthesis of this compound to minimize side reactions from its multiple reactive functional groups (e.g., acetyloxy, hydroxy)?

Answer:

  • Stepwise Protection/Deprotection: Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, benzyl esters for carboxylates) to isolate reactive sites during synthesis .
  • Reaction Monitoring: Employ real-time HPLC-MS to track intermediate formation and adjust reaction conditions (temperature, solvent polarity) dynamically .

Q. Q3: What analytical techniques are critical for assessing the purity of this compound given its structural complexity?

Answer:

  • Orthogonal Methods:
    • Chromatography: High-resolution LC-MS with a C18 column and gradient elution.
    • Spectroscopy: ¹H/¹³C NMR with DEPT-135 and HSQC for functional group identification.
    • Mass Spectrometry: High-resolution Q-TOF to confirm molecular formula .

Advanced Research Questions

Q. Q4: How can computational modeling (e.g., molecular dynamics) predict the compound’s stability under varying pH and temperature conditions?

Answer:

  • Simulation Framework:
    • Use molecular dynamics (MD) software (e.g., GROMACS) to simulate hydrolysis of ester linkages (acetyloxy, methylbut-2-enoyloxy) at different pH levels.
    • Calculate activation energies for degradation pathways using quantum mechanical (QM) methods .
  • Experimental Validation: Compare simulation results with accelerated stability studies (40°C/75% RH) and HPLC degradation profiling .

Q. Q5: What strategies resolve contradictions between in vitro bioactivity data and theoretical predictions for this compound?

Answer:

  • Hypothesis Testing:
    • Confounding Factors: Assess impurities (e.g., diastereomers from incomplete stereochemical control) via chiral HPLC .
    • Target Interaction Studies: Use surface plasmon resonance (SPR) to measure binding kinetics against proposed biological targets (e.g., enzyme active sites) .
  • Statistical Analysis: Apply factorial design to isolate variables (e.g., solvent effects, assay interference) contributing to data discrepancies .

Q. Q6: How can researchers design a structure-activity relationship (SAR) study to identify critical functional groups influencing bioactivity?

Answer:

  • Methodological Workflow:
    • Synthesize analogs with systematic modifications (e.g., removal of acetyloxy groups, substitution of methylbut-2-enoyloxy).
    • Test analogs in parallel using high-throughput screening (HTS) assays.
    • Apply multivariate regression to correlate structural features with activity .
  • Key Metrics: IC₅₀ values, ligand efficiency, and pharmacokinetic parameters (e.g., LogP from HPLC retention times) .

Specialized Methodological Considerations

Q. Q7: What are the best practices for handling this compound’s sensitivity to light, moisture, or oxidation during storage?

Answer:

  • Storage Protocol:
    • Use amber glass vials under inert gas (argon) at -20°C.
    • Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent hydrolysis .
  • Quality Control: Periodic NMR and LC-MS checks to detect degradation .

Q. Q8: How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

Answer:

  • Process Optimization:
    • Catalysis: Screen transition-metal catalysts (e.g., Ru-based) for asymmetric induction in key cyclization steps .
    • Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

Data Interpretation and Theoretical Frameworks

Q. Q9: How should researchers contextualize conflicting spectral data (e.g., NMR shifts vs. computational predictions) within a theoretical framework?

Answer:

  • Theoretical Alignment: Reconcile discrepancies by refining computational models (e.g., solvent effects in DFT calculations) and validating with experimental controls .
  • Case Example: If a hydroxyl proton shift deviates from predictions, assess hydrogen bonding interactions via variable-temperature NMR .

Q. Q10: What interdisciplinary approaches (e.g., chemical biology, materials science) could expand the compound’s research applications?

Answer:

  • Collaborative Strategies:
    • Drug Delivery: Formulate with biodegradable polymers (e.g., PLGA) to enhance bioavailability .
    • Materials Science: Explore self-assembly properties for nanotechnology applications using TEM and SAXS .

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